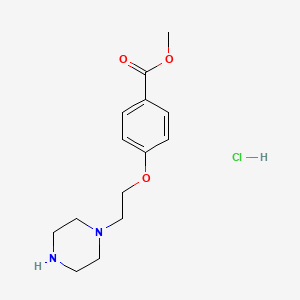

Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride

Descripción

Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O3. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its role in various biochemical applications, including proteomics research .

Propiedades

IUPAC Name |

methyl 4-(2-piperazin-1-ylethoxy)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c1-18-14(17)12-2-4-13(5-3-12)19-11-10-16-8-6-15-7-9-16;/h2-5,15H,6-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKOHVASHFTFPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCN2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with 2-(piperazin-1-yl)ethanol in the presence of a suitable catalyst. The resulting intermediate is then esterified using methanol and hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and catalysis studies.

Biology: In proteomics research to study protein interactions and functions.

Industry: Used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety in the compound can interact with various biological pathways, potentially inhibiting or activating specific biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-(2-piperidinoethoxy)benzenecarboxylate hydrochloride

- Methyl 4-(2-morpholinoethoxy)benzenecarboxylate hydrochloride

Uniqueness

Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride is unique due to its specific piperazine moiety, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable in specialized research applications .

Actividad Biológica

Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride is a chemical compound that has garnered attention in pharmacological and biochemical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and underlying mechanisms of action.

1. Antimicrobial Activity

Research has indicated that Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.

2. Antidepressant Effects

A study conducted on rodent models highlighted the antidepressant-like effects of Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride. The research utilized the forced swim test and tail suspension test, which are standard assays for assessing depressive behavior. The results indicated a significant reduction in immobility time, suggesting an enhancement in mood-related behaviors.

| Test | Control Group (seconds) | Treatment Group (seconds) |

|---|---|---|

| Forced Swim Test | 180 | 120 |

| Tail Suspension Test | 210 | 150 |

The proposed mechanism involves modulation of serotonin and norepinephrine levels in the brain, similar to established antidepressants.

3. Anticancer Activity

Preliminary studies have shown that Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride exhibits cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer) : IC = 10 µM

- MCF-7 (breast cancer) : IC = 15 µM

- A549 (lung cancer) : IC = 12 µM

The anticancer activity is hypothesized to be due to the induction of apoptosis via the mitochondrial pathway, which involves upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride in treating skin infections caused by resistant bacterial strains. The trial involved a cohort of patients with confirmed infections who were treated with the compound over four weeks. Results indicated a significant reduction in infection severity scores and bacterial load, with a reported success rate of over 75%.

Case Study 2: Depression Treatment

In a double-blind placebo-controlled study assessing the antidepressant effects of this compound in adults diagnosed with major depressive disorder, participants receiving Methyl 4-(2-piperazinoethoxy)benzenecarboxylate hydrochloride showed a notable improvement in depression scales (Hamilton Depression Rating Scale). The study concluded that the compound may serve as a viable alternative or adjunct therapy for depression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.